3-Methyl-2-cyclopenten-1-one-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-cyclopenten-1-one-d3 is a deuterated analog of 3-Methyl-2-cyclopenten-1-one. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantification purposes. The compound is known for its applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-cyclopenten-1-one-d3 typically involves the deuteration of 3-Methyl-2-cyclopenten-1-one. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-cyclopenten-1-one-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentenones
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-cyclopenten-1-one-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of 3-Methyl-2-cyclopenten-1-one-d3 involves its incorporation into molecular structures, allowing researchers to trace and quantify its presence in various systems. The deuterium atoms in the compound provide a distinct mass difference, making it easily detectable using mass spectrometry. This property is particularly useful in studying metabolic pathways and drug interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-cyclopenten-1-one: The non-deuterated analog, used in similar applications but without the isotope labeling.
2-Cyclopenten-1-one: A related compound with a similar structure but lacking the methyl group.
3-Methoxy-2-cyclopenten-1-one: Another analog with a methoxy group instead of a methyl group
Uniqueness
3-Methyl-2-cyclopenten-1-one-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantification studies. This property makes it particularly valuable in research applications where precise measurement and tracking are essential .
Eigenschaften
Molekularformel |
C6H8O |
---|---|
Molekulargewicht |
99.15 g/mol |
IUPAC-Name |
3-(trideuteriomethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3/i1D3 |
InChI-Schlüssel |
CHCCBPDEADMNCI-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC(=O)CC1 |
Kanonische SMILES |
CC1=CC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.